molecular formula C21H25FN2O4 B248798 1-(2-Fluorobenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine

1-(2-Fluorobenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine

Katalognummer B248798
Molekulargewicht: 388.4 g/mol
InChI-Schlüssel: YFAREUPXSHTBLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Fluorobenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine, also known as TFB-TMBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound belongs to the class of piperazine derivatives and has been studied for its potential use in the treatment of various diseases.

Wirkmechanismus

The exact mechanism of action of 1-(2-Fluorobenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by modulating various neurotransmitter systems in the brain, including the serotonin and dopamine systems.
Biochemical and Physiological Effects:
1-(2-Fluorobenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been shown to exhibit various biochemical and physiological effects. The compound has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant properties. Additionally, 1-(2-Fluorobenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been shown to induce apoptosis in cancer cells, which may contribute to its potential use as an anticancer agent.

Vorteile Und Einschränkungen Für Laborexperimente

1-(2-Fluorobenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine has several advantages for use in lab experiments. The compound is relatively easy to synthesize and can be purified using various methods. Additionally, 1-(2-Fluorobenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been shown to exhibit potent pharmacological properties, making it a potential candidate for further study. However, there are also limitations to the use of 1-(2-Fluorobenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine in lab experiments. The compound has been shown to exhibit low solubility in water, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of 1-(2-Fluorobenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine. One potential direction is the further study of the compound's potential use in the treatment of cancer. Additionally, the compound's potential use as an anxiolytic and antidepressant agent could be further explored. Finally, the development of more efficient synthesis methods for 1-(2-Fluorobenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine could lead to increased availability of the compound for further study.

Synthesemethoden

The synthesis of 1-(2-Fluorobenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine involves the reaction of 1-(2-fluorobenzoyl)piperazine with 4-(2,3,4-trimethoxybenzyl)chloride in the presence of a base. The reaction results in the formation of 1-(2-Fluorobenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine, which can be purified by various methods such as column chromatography.

Wissenschaftliche Forschungsanwendungen

1-(2-Fluorobenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been studied for its potential use in the treatment of various diseases such as cancer, depression, and anxiety. The compound has been shown to exhibit cytotoxic properties against cancer cells and has been studied for its potential use as an anticancer agent. Additionally, 1-(2-Fluorobenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been shown to exhibit anxiolytic and antidepressant properties in animal models, making it a potential candidate for the treatment of anxiety and depression.

Eigenschaften

Produktname

1-(2-Fluorobenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine

Molekularformel

C21H25FN2O4

Molekulargewicht

388.4 g/mol

IUPAC-Name

(2-fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C21H25FN2O4/c1-26-18-9-8-15(19(27-2)20(18)28-3)14-23-10-12-24(13-11-23)21(25)16-6-4-5-7-17(16)22/h4-9H,10-14H2,1-3H3

InChI-Schlüssel

YFAREUPXSHTBLX-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3F)OC)OC

Kanonische SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3F)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.